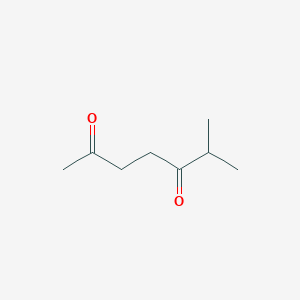

6-甲基庚烷-2,5-二酮

描述

6-Methylheptane-2,5-dione is a chemical compound that is related to various heptane diones and their derivatives. While the specific compound 6-Methylheptane-2,5-dione is not directly mentioned in the provided papers, these papers discuss closely related compounds and their properties, which can provide insights into the characteristics of 6-Methylheptane-2,5-dione.

Synthesis Analysis

The synthesis of related compounds, such as 2,2,6,6-Tetramethylheptane-3,5-dione, involves starting materials like pinacolone and methyl pivalate, with sodium hydride as a base in tetrahydrofuran. The reaction conditions are optimized for yield, with specific ratios of reactants and controlled reaction times . Similarly, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, which are structurally related to 6-Methylheptane-2,5-dione, starts from bicyclo[2.2.1]hepta-2,5-dione and involves a two-step sequence .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methylheptane-2,5-dione has been studied using X-ray crystallography. For example, the crystal structure of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione has been determined, revealing details about bond lengths and angles that do not significantly differ from those in similar structures . This information can be extrapolated to hypothesize about the molecular structure of 6-Methylheptane-2,5-dione.

Chemical Reactions Analysis

The chemical reactivity of heptane dione derivatives includes the formation of stable complexes with metals, such as the [RhCl(diene)]2 complexes formed from bicyclo[2.2.1]hepta-2,5-dienes . Additionally, copper(II) chelates of heptane-2,4,6-trione and its methylated derivatives have been synthesized, demonstrating the ability of these compounds to form chelates with metal ions .

Physical and Chemical Properties Analysis

The physical properties such as volatility and stability of these compounds are significant, as some dienes related to 6-Methylheptane-2,5-dione are unstable or volatile, necessitating their stabilization through complex formation . The chemical properties include the ability to form chelates with metal ions, as seen in the copper(II) chelates of heptane-2,4,6-trione derivatives . The reversible addition of heterocyclic bases to these chelates indicates the potential for further chemical interactions .

科学研究应用

分子结构和氢键强度分析:Sayyar等人(2021年)的研究调查了2,6-二甲基庚烷-3,5-二酮的分子结构和分子内氢键的特性,这与6-甲基庚烷-2,5-二酮密切相关。该研究利用了NMR、IR、拉曼和UV光谱以及密度泛函理论(DFT)估算等实验方法。这项研究有助于理解这类化合物的分子相互作用和特性 (Sayyar et al., 2021)。

镧系位移试剂:Green和Sinha(1971年)证明了镧系离子与化合物如2,2,6,6-四甲基庚烷-3,5-二酮等复合物可以在质子NMR光谱中引起显著的化学位移。这种性质有助于更容易地指定和分析NMR光谱 (Green & Sinha, 1971)。

化学气相沉积前体的激光热解研究:Russell和Yee(2005年)使用IR激光驱动的均相热解研究了β-二酮如2,2,6,6-四甲基庚烷-3,5-二酮的热分解。这项研究为这类化合物在化学气相沉积过程中的潜在应用提供了见解 (Russell & Yee, 2005)。

金属β-二酮酸盐的气相色谱分离:Jahn和Wenclawiak(1988年)的研究涉及在超临界流体色谱条件下在填充柱上分离不同的Pd-β-二酮酸盐,包括6-甲基庚烷-2,4-二酮。这项研究对于理解这类化合物的分离机制至关重要 (Jahn & Wenclawiak, 1988)。

合成及在聚合物增韧中的应用:Jing和Hillmyer(2008年)从L-乳酸酯合成了(6S)-3-亚甲基-6-甲基-1,4-二氧杂环戊烷-2,5-二酮,并用它增韧了聚乳酸,展示了6-甲基庚烷-2,5-二酮衍生物在增强聚合物性能方面的应用 (Jing & Hillmyer, 2008)。

色谱柱中的保留研究:Dilli和Patsalides(1979年)研究了色谱柱中各种β-二酮酸盐,包括6-甲基庚烷-2,5-二酮衍生物的保留行为。这项研究有助于理解色谱中化学效应对保留行为的影响 (Dilli & Patsalides, 1979)。

不对称加成中的催化活性:Berthon-Gelloz和Hayashi(2006年)探索了从双环[2.2.1]庚烷-2,5-二酮合成的新的C2对称双环[2.2.1]庚烷-2,5-二烯及其在铑催化的不对称加成中的应用。这项研究展示了这类化合物在催化中的潜力 (Berthon-Gelloz & Hayashi, 2006)。

安全和危害

The safety data sheet for 6-Methylheptane-2,5-dione indicates that it is a combustible liquid. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

属性

IUPAC Name |

6-methylheptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOZVBVPTAONFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461521 | |

| Record name | 6-methylheptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylheptane-2,5-dione | |

CAS RN |

13901-85-4 | |

| Record name | 6-methylheptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

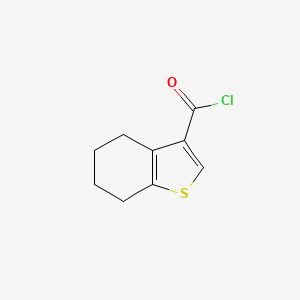

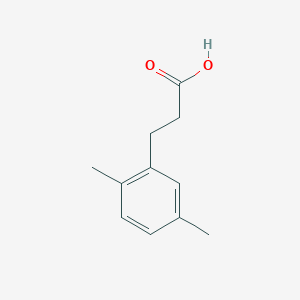

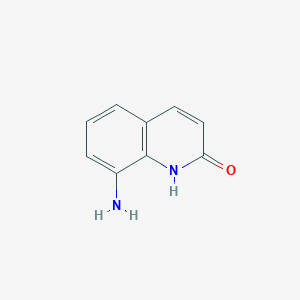

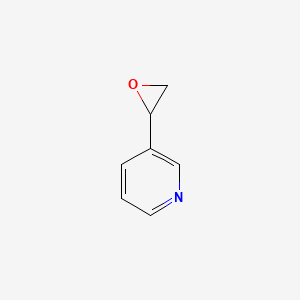

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

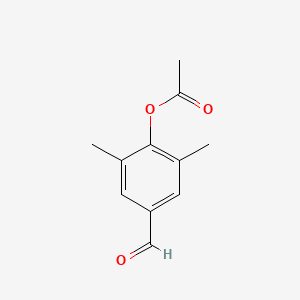

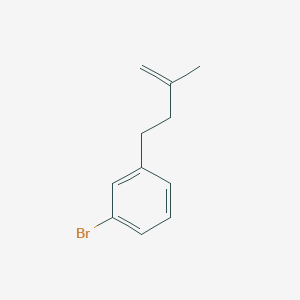

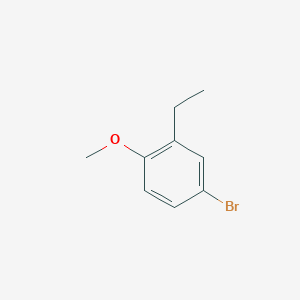

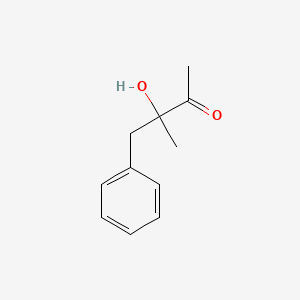

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)